molecular formula C26H23N3O3 B4947835 4-{1-Ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol

4-{1-Ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol

Cat. No.: B4947835
M. Wt: 425.5 g/mol
InChI Key: KUFCUTBKPBYUMH-UHFFFAOYSA-N
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Description

4-{1-Ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is a complex organic compound featuring a pyrazoloisoquinoline core

Preparation Methods

The synthesis of 4-{1-Ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazoloisoquinoline core through cyclization reactions, followed by functional group modifications to introduce the ethyl, methoxy, and phenyl substituents. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings, using reagents like halogens or nitrating agents.

    Hydrolysis: Acidic or basic hydrolysis can break down ester or amide linkages within the molecule

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism involves interactions with key amino acid residues within the kinase domain, disrupting its activity.

Comparison with Similar Compounds

Similar compounds include other pyrazoloisoquinoline derivatives, such as:

These compounds share structural similarities but differ in their substituents and specific biological activities. 4-{1-Ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1-ethyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-4-21-24-19-14-22(31-2)23(32-3)15-20(19)25(16-10-12-18(30)13-11-16)27-26(24)29(28-21)17-8-6-5-7-9-17/h5-15,30H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFCUTBKPBYUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC=C(C=C4)O)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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